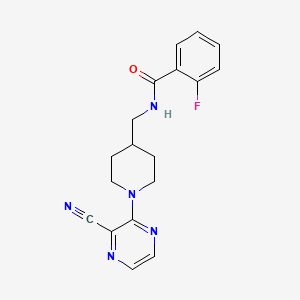

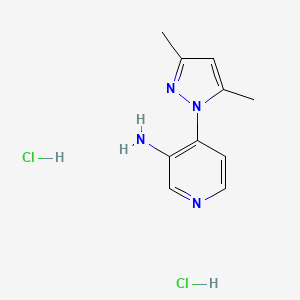

1-(4-Methoxyphenethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A series of flexible urea derivatives, including those with methoxyphenyl groups, were synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the pharmacophoric elements for higher inhibitory activities, indicating the potential application of such compounds in treating diseases related to acetylcholine malfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Compounds structurally similar to the one have been optimized for in vitro potency as neuropeptide Y5 receptor antagonists. This indicates their potential application in addressing obesity and related metabolic disorders by modulating appetite and energy balance (Fotsch et al., 2001).

Directed Lithiation in Organic Synthesis

Research involving the directed lithiation of compounds with methoxyphenyl and urea groups underscores the utility of such structures in organic synthesis. These methods enable the precise introduction of functional groups, facilitating the synthesis of complex molecules (Smith et al., 2013).

Corrosion Inhibition

Urea derivatives have been studied for their ability to inhibit corrosion in metal surfaces, suggesting applications in industrial chemistry and materials science. The presence of methoxyphenyl groups in these compounds can influence their binding and protective qualities on metal surfaces (Bahrami & Hosseini, 2012).

properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-24-17-8-6-16(7-9-17)10-13-21-19(23)22-15-20(11-2-3-12-20)18-5-4-14-25-18/h4-9,14H,2-3,10-13,15H2,1H3,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGNWTLPVDWJRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)